タラボスタットメシル酸塩

概要

科学的研究の応用

Talabostat mesylate has a wide range of scientific research applications, including:

Cancer Research: It has shown potent antitumor activity by inhibiting DPP-IV and FAP, which are involved in tumor growth and metastasis.

Immunology: The compound stimulates both innate and adaptive immune responses, making it useful in immunotherapy research.

Hematopoiesis: Talabostat mesylate promotes hematopoiesis, making it valuable in studies related to blood cell formation and bone marrow function.

Inflammation: It has been used in research on inflammatory diseases due to its ability to modulate cytokine and chemokine production.

作用機序

タラボスタットメシル酸塩は、DPP-IV、FAP、DPP8、DPP9などのジペプチジルペプチダーゼを阻害することにより効果を発揮します 。この阻害により、以下が発生します。

抗腫瘍活性: タラボスタットメシル酸塩は、腫瘍ストローマ内のFAPを標的にすることで、腫瘍微小環境を破壊します.

免疫刺激: この化合物は、サイトカインとケモカインを上方制御し、自然免疫および獲得免疫応答の両方を強化します.

造血刺激: 造血経路を刺激することにより、血液細胞の産生を促進します.

類似の化合物:

シタグリプチン: 主に糖尿病の治療に使用される別のDPP-IV阻害薬。

リナグリプチン: 糖尿病管理に適用される選択的なDPP-IV阻害薬.

タラボスタットメシル酸塩の独自性:

将来の方向性

生化学分析

Biochemical Properties

Talabostat mesylate inhibits DPP-IV, fibroblast activation protein (FAP), DPP8/9, quiescent cell proline dipeptidase (QPP), and DPP2 . It interacts with these enzymes by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . The nature of these interactions involves the inhibition of the enzymes, which leads to the stimulation of cytokine and chemokine production .

Cellular Effects

Talabostat mesylate has significant effects on various types of cells and cellular processes. It stimulates both adaptive and innate immune responses against tumors by inducing the production of cytokines and chemokines . It also influences cell function by enhancing the antibody-dependent cytotoxicity of other drugs .

Molecular Mechanism

The molecular mechanism of action of Talabostat mesylate involves its binding interactions with biomolecules and its influence on gene expression. It inhibits DPP-IV and related enzymes, leading to the upregulation of cytokines and chemokines . This upregulation results from IL-1β autocrine stimulation of cells and paracrine stimulation of other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Talabostat mesylate change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of Talabostat mesylate vary with different dosages . Significant tumor growth inhibition has been observed with the use of Talabostat mesylate plus checkpoint inhibition . Specific details on threshold effects or toxic effects at high doses are not currently available.

Metabolic Pathways

Talabostat mesylate is involved in metabolic pathways related to the regulation of cytokines and chemokines . It interacts with enzymes such as DPP-IV and FAP, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that FAP, one of the proteins it interacts with, is expressed in bone marrow, lymph nodes, and the stroma of solid tumors .

準備方法

合成経路と反応条件: タラボスタットメシル酸塩の合成には、そのコア構造であるVal-boroProの調製とそれに続くメシル化が含まれます。主なステップは以下のとおりです。

Val-boroProの生成: これは、L-バリンとボロプロリンのカップリングを含みます。

工業生産方法: タラボスタットメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: L-バリンとボロプロリンの大規模カップリング。

精製: 生成物を結晶化またはクロマトグラフィー技術を使用して精製します。

化学反応の分析

反応の種類: タラボスタットメシル酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

メタンスルホン酸: メシル化に使用されます。

L-バリンとボロプロリン: 初期のカップリング反応に使用されます.

主要な生成物: これらの反応の主な生成物はタラボスタットメシル酸塩そのものであり、未反応の出発物質や加水分解されたフラグメントなどの潜在的な副生成物が含まれます .

4. 科学研究への応用

タラボスタットメシル酸塩は、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.

Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.

Uniqueness of Talabostat Mesylate:

Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, talabostat mesylate inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.

Antitumor and Hematopoietic Activities: Talabostat mesylate has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.

特性

IUPAC Name |

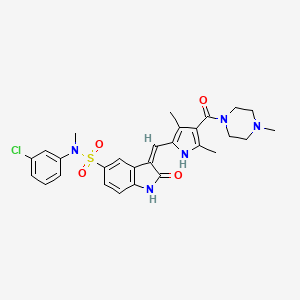

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164466 | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150080-09-4 | |

| Record name | Talabostat mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

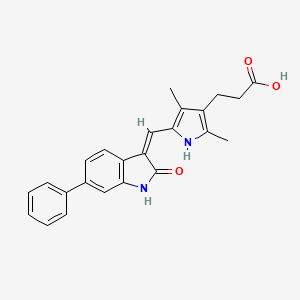

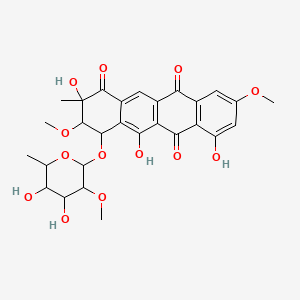

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

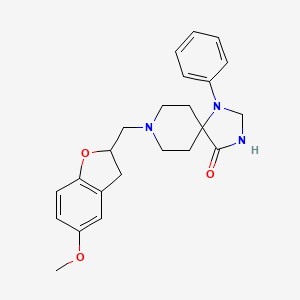

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)